molecular formula C16H14N2OS2 B2463531 5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034544-33-5

5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2463531
CAS No.: 2034544-33-5
M. Wt: 314.42
InChI Key: IKNLTXFCDZSFTC-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophenes are important heterocyclic scaffolds that are found in natural products . They have attracted considerable interest due to their peculiar redox potentials and have found application in various fields .


Molecular Structure Analysis

X-ray crystallography analyses reveal that the title compound is a monohydrate . This indicates a highly rotational freedom of the pyridyl group linked at C1 and C4 .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

Thiophene is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Biological Activity and Medicinal Chemistry

Research into thiophene and pyridine derivatives, such as those involving synthesis and biological evaluation, has shown these compounds to have potential as inhibitors with applications in cancer treatment, antidepressant, and anti-inflammatory medication development. For instance, compounds showing potent inhibition of ribonucleotide reductase activity demonstrated significant antineoplastic activity in vivo, suggesting their utility in cancer therapy (Liu et al., 1996). Similarly, novel pyrazolo-pyridine analogs have been synthesized and assessed for their anti-inflammatory properties through cytokine and COX-2 inhibition studies, indicating their potential as future anti-inflammatory drugs (Bilavendran et al., 2019).

Coordination Polymers and Material Chemistry

Thiophene-based ligands have been utilized in the synthesis of coordination polymers with metals such as copper(II) and silver(I). These studies not only offer insights into the structural diversity of coordination polymers but also explore their potential applications in material science, including nonlinear optical properties and electronic applications (Yue et al., 2006).

Synthesis and Structural Analysis

Research into the synthesis of thiophene and pyridine derivatives often aims at developing new methodologies for creating functionalized compounds. These synthesized compounds have been studied for their crystal structure and electronic properties, providing valuable information for the design of molecules with desired physical and chemical characteristics. For example, the synthesis of functionalized thiophene-based pyrazole amides and their structural features through computational applications shed light on their nonlinear optical properties (Kanwal et al., 2022).

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Properties

IUPAC Name

5-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-4-5-14(21-11)16(19)18-9-12-3-2-7-17-15(12)13-6-8-20-10-13/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNLTXFCDZSFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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